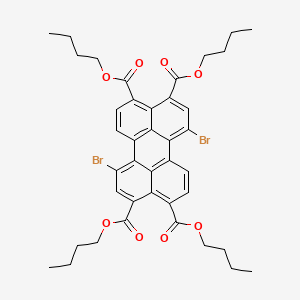

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is a perylene derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various functional materials. It is characterized by the presence of bromine atoms at the 1 and 7 positions and tetrabutyl ester groups at the 3, 4, 9, and 10 positions of the perylene core.

Preparation Methods

The synthesis of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate typically starts from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride . The synthetic route involves the bromination of the perylene core to introduce bromine atoms at the 1 and 7 positions. This is followed by esterification reactions to attach the tetrabutyl ester groups at the 3, 4, 9, and 10 positions. The reaction conditions are optimized to ensure regioisomeric purity and high yield .

Chemical Reactions Analysis

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 1 and 7 positions can be substituted with other functional groups using reagents such as phenoxy groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and electronic properties.

Ester Hydrolysis: The tetrabutyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:

Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes due to its excellent photophysical properties.

Photovoltaics: The compound is employed in the fabrication of organic solar cells, where it acts as a light-harvesting material.

Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.

Catalysis: The compound serves as a catalyst in various organic transformations, including hydrogen evolution reactions.

Mechanism of Action

The mechanism of action of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is primarily based on its ability to participate in electron transfer processes. The bromine atoms and ester groups influence the electronic distribution within the molecule, making it an effective electron donor or acceptor in redox reactions. This property is exploited in applications such as organic electronics and photovoltaics, where efficient charge transfer is crucial .

Comparison with Similar Compounds

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate can be compared with other perylene derivatives, such as:

1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester: This compound has chlorine atoms instead of bromine, which affects its electronic properties and reactivity.

Perylene-3,4,9,10-tetracarboxylic bisanhydride: The precursor to many perylene derivatives, it lacks the ester and bromine functionalities, making it less versatile in certain applications.

The unique combination of bromine atoms and tetrabutyl ester groups in this compound provides it with distinct electronic properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula |

C40H42Br2O8 |

|---|---|

Molecular Weight |

810.6 g/mol |

IUPAC Name |

tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate |

InChI |

InChI=1S/C40H42Br2O8/c1-5-9-17-47-37(43)25-15-13-23-34-30(42)22-28(40(46)50-20-12-8-4)32-26(38(44)48-18-10-6-2)16-14-24(36(32)34)33-29(41)21-27(31(25)35(23)33)39(45)49-19-11-7-3/h13-16,21-22H,5-12,17-20H2,1-4H3 |

InChI Key |

YTKMOUKGXQQHFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)Br)Br)C(=O)OCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.